Monohydroxy-Gallen-säuren, Alkohole und Derivate

Monohydroxy bile acids, alcohols, and their derivatives are crucial components in the digestive system of mammals, playing a significant role in cholesterol metabolism and fat emulsification. These molecules are primarily produced by the liver and converted from cholesterol through enzymatic processes involving key enzymes such as cholesterol 7α-hydroxylase.

Monohydroxy bile acids, specifically deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and their corresponding alcohols, are well-known for their structural diversity. They exhibit a wide range of biological activities including the stimulation of intestinal lipid absorption, regulation of bile flow, and interaction with nuclear receptors like FXR (Farnesoid X Receptor). The derivatives of these compounds often modify their functional groups to enhance specific bioactivities or improve pharmaceutical properties.

In medical applications, these molecules are studied for their potential in treating conditions such as cholestatic liver disease, gallstone formation, and non-alcoholic fatty liver disease. Additionally, research on bile acid analogs focuses on developing drugs that can modulate bile acid signaling pathways, providing therapeutic benefits across various diseases.

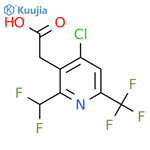

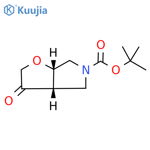

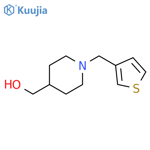

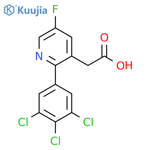

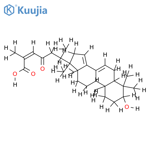

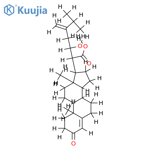

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

Ergosta-8,24(28)-dien-26-oicacid, 7-hydroxy-4-methyl-3,11-dioxo-, (4a,5a,7b,25S)- | 163565-76-2 | C29H42O5 |

|

3alpha-Hydroxy-25,26,27-trinor-7,14-mariessiadien-23-one | 139483-01-5 | C27H42O2 |

|

chabrolosteroid D | 1002106-67-3 | C28H42O4 |

|

Dehydrotrametenolic acid | 6879-05-6 | C31H48O3 |

|

Zhankuic acid B | 173221-07-3 | C29H42O5 |

|

Petuniasterone B 22-O-acetate | 114176-04-4 | C32H48O7 |

|

(3alpha,24E)-3-Hydroxy-23-oxo-7,14,24-mariesiatrien-26-oic acid | 113105-30-9 | C30H44O4 |

|

camphoratin F | 1256768-23-6 | C30H44O5 |

|

(3alpha,24Z)-3-Hydroxy-23-oxo-7,14,24-mariesiatrien-26-oic acid | 114339-77-4 | C30H44O4 |

|

chabrolosteroid G | 1002106-70-8 | C28H42O4 |

Verwandte Literatur

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

Empfohlene Lieferanten

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte